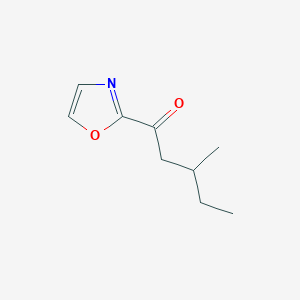

2-(3-Methylvaleryl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Methylvaleryl)oxazole” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known by its IUPAC name, 3-methyl-1-(1,3-oxazol-2-yl)-1-pentanone .

Synthesis Analysis

The synthesis of oxazole compounds, including “2-(3-Methylvaleryl)oxazole”, often involves the Van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . The synthesis of oxazole-containing molecules utilizing the Van Leusen oxazole synthesis has been advanced significantly since 1972 .

Molecular Structure Analysis

Oxazole is a five-membered heterocyclic ring system containing one oxygen atom and one nitrogen atom . The ring structure of oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .

Chemical Reactions Analysis

Oxazole compounds, including “2-(3-Methylvaleryl)oxazole”, undergo various chemical reactions. These reactions include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Catalytic Applications

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, closely related to oxazoles, have been widely used in asymmetric organic syntheses, particularly in transition metal catalysis. They exhibit versatility in design, easy synthesis from available precursors, and modulation of chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Gold Catalysis for Synthesis of Oxazoles

Gold catalysis has enabled the synthesis of 2,5-disubstituted oxazoles under mild conditions, indicating the potential of oxazole compounds in homogeneous catalysis and organic synthesis (Hashmi, Weyrauch, Frey, & Bats, 2004).

Development of Oxazole Synthesis Methods

Research has focused on efficient methods for synthesizing oxazole structures, with implications for further advances in gold catalysis and method development in organic chemistry (Luo, Ji, Li, & Zhang, 2012).

Potential Therapeutic Applications

Oxazole-Based Anticancer Agents

Oxazole compounds show diverse interactions with various enzymes and receptors, making them significant targets in anticancer research and drug discovery. Their structural and chemical diversity aids in the discovery of new drugs (Chiacchio et al., 2020).

Antibacterial Activity of Oxazole Derivatives

Certain oxazole derivatives, especially those with specific substitutions, have shown promising antibacterial activities, offering potential in developing new antibacterial agents (Reck et al., 2005).

Biological Activities of Oxazole Derivatives

Oxazoles and their derivatives display a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This makes them valuable in medicinal chemistry for developing new therapeutic agents (Zhang, Zhao, & Zhou, 2018).

Trypanocidal Activity of Oxazole Compounds

Certain oxazole derivatives have shown significant activity against Trypanosoma congolense, suggesting their potential use in treating diseases like African trypanosomosis (Banzragchgarav et al., 2016).

Safety And Hazards

While specific safety and hazard information for “2-(3-Methylvaleryl)oxazole” was not found, oxazole compounds are generally considered hazardous. They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Oxazole-based molecules, including “2-(3-Methylvaleryl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts are helpful for overcoming drug resistances, increasing bioactivities, and will make remarkable contributions to drug discovery and synthesis .

Eigenschaften

IUPAC Name |

3-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7(2)6-8(11)9-10-4-5-12-9/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDXGFCXBZJTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642059 |

Source

|

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylvaleryl)oxazole | |

CAS RN |

898759-26-7 |

Source

|

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)